Cas no 2171780-26-8 (3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid)

3-Amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid is a protected amino acid derivative featuring both an Fmoc (9-fluorenylmethoxycarbonyl) group and a carboxylic acid functionality. The Fmoc moiety provides selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). Its piperidine backbone and dual functional groups enable versatile applications in medicinal chemistry and peptidomimetic design. The compound’s structural rigidity and chiral center enhance its utility in stereoselective synthesis. High purity and stability under standard handling conditions ensure reliable performance in complex organic transformations. This derivative is particularly valuable for constructing constrained peptide scaffolds and modifying bioactive molecules.
3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid structure
2171780-26-8 structure
商品名:3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid
CAS番号:2171780-26-8
MF:C21H22N2O4
メガワット:366.410385608673
CID:6615356
PubChem ID:165862099

3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid
    • EN300-1556204
    • 3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
    • 2171780-26-8
    • インチ: 1S/C21H22N2O4/c22-21(19(24)25)10-5-11-23(13-21)20(26)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13,22H2,(H,24,25)
    • InChIKey: ZDRVHYMEWOWSBQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCCC(C(=O)O)(C1)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 366.15795719g/mol
  • どういたいしつりょう: 366.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 561
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 92.9Ų

3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1556204-5000mg
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
5000mg
$5262.0 2023-09-25
Enamine
EN300-1556204-10000mg
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
10000mg
$7803.0 2023-09-25
Enamine
EN300-1556204-250mg
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
250mg
$1670.0 2023-09-25
Enamine
EN300-1556204-500mg
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
500mg
$1742.0 2023-09-25
Enamine
EN300-1556204-0.1g
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
0.1g
$1068.0 2023-05-26
Enamine
EN300-1556204-0.05g
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
0.05g
$1020.0 2023-05-26
Enamine
EN300-1556204-0.25g
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
0.25g
$1117.0 2023-05-26
Enamine
EN300-1556204-5.0g
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
5g
$3520.0 2023-05-26
Enamine
EN300-1556204-10.0g
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
10g
$5221.0 2023-05-26
Enamine
EN300-1556204-1.0g
3-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
2171780-26-8
1g
$1214.0 2023-05-26

3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid 関連文献

3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acidに関する追加情報

3-Amino-1-{(9H-Fluoren-9-yl)methoxycarbonyl}Piperidine-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No 2171780-26-8, known as 3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and drug discovery. This compound is notable for its unique structure, which combines a piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) group and an amino acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound underscores its potential applications in medicinal chemistry and biochemistry.

The molecular structure of 3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid is characterized by a six-membered piperidine ring substituted at the 1-position with an Fmoc group and at the 3-position with both an amino group and a carboxylic acid group. This arrangement creates a molecule with significant structural complexity, which is reflected in its diverse chemical properties. The Fmoc group serves as a robust protecting group for the amino functionality, making this compound particularly useful in peptide synthesis where controlled deprotection is essential.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of peptide-based drugs. The piperidine ring provides a rigid framework that can enhance the pharmacokinetic properties of the resulting compounds, while the Fmoc group allows for precise control over the synthesis process.

In terms of synthesis, 3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid can be prepared through a variety of routes, including nucleophilic substitution and coupling reactions. These methods leverage the reactivity of the amino and carboxylic acid groups, enabling the construction of complex molecular architectures. The use of microwave-assisted synthesis has also been reported, which significantly accelerates the reaction process while maintaining high yields.

The biological activity of this compound has been extensively studied, with particular focus on its potential as an inhibitor of key enzymes involved in disease pathways. For instance, recent research has demonstrated its ability to modulate the activity of proteases, which are critical targets in cancer therapy. The Fmoc group plays a crucial role in these studies by facilitating selective interactions with biological systems.

Moreover, the compound's unique structure has led to its exploration in the field of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery applications. Researchers have also investigated its potential as a component in vaccines, where its immunogenic properties could be harnessed to elicit robust immune responses.

In conclusion, 3-amino-1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidine-3-carboxylic acid is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique structure, combined with the functional versatility of the Fmoc group, positions it as a valuable tool for researchers seeking to develop innovative therapeutic agents. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems.

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